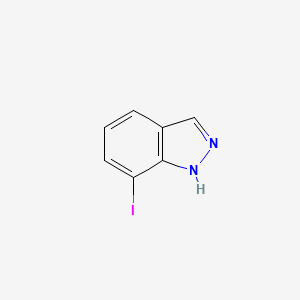

7-Iodo-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCFWHAFVDMAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587385 | |

| Record name | 7-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945761-94-4 | |

| Record name | 7-Iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945761-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

detailed synthesis pathway for 7-Iodo-1H-indazole

An In-depth Technical Guide to the Synthesis of 7-Iodo-1H-indazole

This guide provides a , a valuable building block for researchers, scientists, and professionals in drug development. The described methodology follows a robust three-step sequence starting from commercially available 6-nitro-o-toluidine. All quantitative data is summarized for clarity, and detailed experimental protocols for each key transformation are provided.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1 | Diazotization & Cyclization | 6-Nitro-o-toluidine | 7-Nitro-1H-indazole | Sodium Nitrite (NaNO₂) | Acetic Acid | 98%[1] |

| 2 | Hydrogenation | 7-Nitro-1H-indazole | 7-Amino-1H-indazole | Palladium on Carbon (Pd/C), H₂ or Ammonium Formate | Methanol or Ethanol | 75% |

| 3 | Sandmeyer Reaction | 7-Amino-1H-indazole | This compound | NaNO₂, HCl, H₂SO₄, Potassium Iodide (KI) | Water | 71% |

Synthesis Pathway Visualization

The logical flow of the synthesis from the starting material to the final product is illustrated in the diagram below.

Caption: Synthetic route to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 7-Nitro-1H-indazole

This step involves the diazotization of 6-nitro-o-toluidine (also known as 2-methyl-6-nitroaniline) followed by in situ cyclization to form the indazole ring.

Materials:

-

6-Nitro-o-toluidine (10 g, 0.065 mol)

-

Glacial Acetic Acid (470 mL)

-

Sodium Nitrite (NaNO₂) (1.54 g, 0.06 mol)

-

Water (9 mL)

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 6-nitro-o-toluidine in glacial acetic acid with stirring.[1]

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the aqueous sodium nitrite solution to the stirred solution of 6-nitro-o-toluidine.

-

Stir the reaction mixture at room temperature for 30-45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Upon completion of the reaction, remove the acetic acid by distillation under reduced pressure.

-

Dissolve the resulting residue in ice water (approximately 200 mL).

-

The product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it under a vacuum to yield 7-nitro-1H-indazole as a yellow solid.[1]

Step 2: Synthesis of 7-Amino-1H-indazole

This step involves the reduction of the nitro group of 7-nitro-1H-indazole to an amino group using catalytic hydrogenation.

Materials:

-

7-Nitro-1H-indazole (10 g, 0.061 mol)

-

10% Palladium on Carbon (Pd/C) (10 mol%)

-

Methanol or Ethanol (200 mL)

-

Hydrogen gas (H₂) or Ammonium Formate

Procedure:

-

To a solution of 7-nitro-1H-indazole in methanol or ethanol, add 10% Pd/C.

-

The mixture is then subjected to hydrogenation. This can be achieved by placing the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) or by adding a hydrogen source such as ammonium formate.

-

Stir the reaction mixture at room temperature until the starting material is completely consumed (monitoring by TLC).

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-1H-indazole, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

Step 3: Synthesis of this compound

This final step is a Sandmeyer reaction, where the amino group of 7-amino-1H-indazole is converted to a diazonium salt and subsequently displaced by iodide.

Materials:

-

7-Amino-1H-indazole (8 g, 0.06 mol)

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Water

-

Ice

Procedure:

-

Suspend 7-amino-1H-indazole in a mixture of water and concentrated hydrochloric and sulfuric acids in a reaction vessel.

-

Cool the suspension to 0°C in an ice bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains between 0-5°C.

-

Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the evolution of gas ceases.

-

The crude product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and then with a solution of sodium thiosulfate to remove any residual iodine.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

References

7-Iodo-1H-indazole: A Comprehensive Technical Guide to its Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties and characterization of 7-Iodo-1H-indazole, a halogenated derivative of the indazole scaffold, which is of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data for this specific isomer, this document consolidates known information and provides predicted values and general protocols based on closely related analogs.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity. While experimental data is sparse, a combination of supplier information and computational predictions allows for a reasonable estimation of its key characteristics.

| Property | Value | Source |

| CAS Number | 945761-94-4 | Chemical Supplier Databases[1][2] |

| Molecular Formula | C₇H₅IN₂ | |

| Molecular Weight | 244.03 g/mol | Chemical Supplier Databases[1] |

| Appearance | Likely a solid | Inferred from related iodo-indazoles |

| Melting Point | No experimental data available. For comparison, the melting point of 6-Iodo-1H-indazole is 207.0 to 211.0 °C and 7-Bromo-1H-indazole is 126-130 °C. | Predicted |

| Boiling Point | 358.2 °C at 760 mmHg (Predicted) | iChemical[1] |

| Density | 2.082 g/cm³ (Predicted) | iChemical[1] |

| Solubility | No experimental data available. Likely soluble in organic solvents like DMSO and methanol. | Predicted |

| pKa | No experimental data available. For comparison, the predicted pKa of 6-Iodo-1H-indazole is 12.96 ± 0.40. The pKa of the unsubstituted 1H-indazole is approximately 13.86 for the N-H proton.[3][4] | Predicted |

| LogP | No experimental data available. For comparison, the predicted XLogP3 for 6-iodo-1H-indazole is 2.4.[5] | Predicted |

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of this compound.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

NH Proton: A broad singlet in the downfield region (typically >10 ppm in DMSO-d₆), which is exchangeable with D₂O.

-

Aromatic Protons: The protons on the benzene ring will exhibit characteristic splitting patterns (doublets and triplets) in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the iodine atom and the electronic nature of the indazole ring.

Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Aromatic Carbons: Signals corresponding to the seven carbon atoms of the indazole ring will appear in the aromatic region (typically 100-150 ppm). The carbon atom attached to the iodine (C7) will show a characteristic upfield shift compared to the other carbons due to the heavy atom effect.

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the proton signals, determine the chemical shifts (referenced to the solvent peak or an internal standard like TMS), and analyze the coupling patterns to assign the signals to the respective protons and carbons of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 244.03, corresponding to the molecular weight of this compound.

-

Isotope Peak (M+1): A smaller peak at m/z = 245.03, corresponding to the natural abundance of ¹³C.

-

Fragmentation Peaks: Characteristic fragments resulting from the loss of iodine, HCN, or other neutral molecules.

General Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Spectral Features:

-

N-H Stretch: A characteristic absorption band in the region of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibration of the indazole ring.

-

C=N and C=C Stretching: Absorption bands in the region of 1450-1650 cm⁻¹ due to the stretching vibrations of the C=N and C=C bonds in the aromatic rings.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C-I Stretching: A weak absorption band in the fingerprint region (below 700 cm⁻¹).

General Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through various synthetic routes, often involving the iodination of a suitable indazole precursor. A logical workflow for its synthesis and subsequent characterization is crucial for obtaining a pure and well-characterized compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-Iodo-1H-indazole. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a detailed prediction of the chemical shifts (δ), and coupling constants (J) based on established principles of NMR spectroscopy and comparative data from analogous substituted indazoles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Numbering

The structural analysis by NMR is based on the standardized numbering system for the indazole ring, as illustrated in the following diagram. This numbering is crucial for the correct assignment of signals in both ¹H and ¹³C NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent such as DMSO-d₆. The presence of the iodine atom at the C7 position is expected to deshield the adjacent proton (H-6) and influence the chemical shifts of the other aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~13.0 | br s | - |

| H-3 | ~8.1 | s | - |

| H-4 | ~7.5 | t | J = 7.5 |

| H-5 | ~7.1 | d | J = 7.5 |

| H-6 | ~7.8 | d | J = 7.5 |

br s = broad singlet, s = singlet, t = triplet, d = doublet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are presented below. The iodine atom's substitution at C7 is expected to cause a significant upfield shift for C7 due to the heavy atom effect, while other carbon chemical shifts will also be influenced.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~140 |

| C-4 | ~121 |

| C-5 | ~127 |

| C-6 | ~122 |

| C-7 | ~95 |

| C-7a | ~129 |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.[1]

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent for the analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indazole derivatives as it can help in observing the exchangeable N-H proton.[1] Other common solvents include chloroform-d (CDCl₃) and methanol-d₄.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the selected deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Temperature: Standard room temperature (e.g., 298 K) is typically sufficient.

¹H NMR Acquisition

-

Tuning and Shimming: The spectrometer probe should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used.[1]

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.[1]

-

Acquisition Time: An acquisition time of 2-4 seconds should be sufficient.[1]

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are generally adequate.[1]

-

¹³C NMR Acquisition

-

Decoupling: Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.

-

Acquisition Parameters:

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]

-

-

Spectral Editing: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected to ensure accurate integration and peak picking.

-

Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete NMR spectral analysis of this compound, from sample preparation to structural elucidation.

Caption: A logical workflow for the NMR analysis of this compound.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound. Researchers can use this information as a reference for confirming the identity and purity of their synthesized or purchased material. For definitive structural confirmation, it is always recommended to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC, and to compare the experimental data with the predictions laid out in this document.

References

An In-depth Technical Guide to the Solubility of 7-Iodo-1H-indazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Iodo-1H-indazole, a key heterocyclic building block in medicinal chemistry. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination, including detailed experimental protocols and expected solubility trends based on the compound's structure and the properties of common organic solvents.

Physicochemical Properties and Predicted Solubility

This compound possesses a rigid bicyclic aromatic structure with a nonpolar iodine atom and a polar N-H group within the indazole ring. This combination of features suggests that its solubility will be highly dependent on the solvent's properties. Generally, it is anticipated to have low solubility in water and higher solubility in organic solvents. The presence of the N-H group allows for hydrogen bonding, potentially enhancing solubility in polar protic solvents, while the aromatic rings and the iodine atom contribute to van der Waals interactions, favoring solubility in a range of organic solvents.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in common organic solvents is not widely reported in peer-reviewed literature. The following table provides a template for researchers to populate with experimentally determined values. Based on the solubility of structurally similar compounds, a qualitative prediction is included.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL) at 25°C |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Data not available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Data not available |

| Methanol | Polar Protic | Slightly Soluble to Soluble | Data not available |

| Ethanol | Polar Protic | Slightly Soluble | Data not available |

| Acetone | Polar Aprotic | Slightly Soluble | Data not available |

| Acetonitrile | Polar Aprotic | Slightly Soluble | Data not available |

| Dichloromethane (DCM) | Nonpolar | Slightly Soluble | Data not available |

| Chloroform | Nonpolar | Slightly Soluble | Data not available |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Data not available |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, THF)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

To remove any remaining suspended solid particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample from the calibration curve. This concentration represents the thermodynamic solubility.

-

Workflow for Solubility Determination

Caption: A generalized workflow for determining the thermodynamic solubility of this compound.

Application in Drug Discovery: Role as a Kinase Inhibitor Scaffold

This compound is a valuable building block in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The indazole core can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The iodine atom at the 7-position provides a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds to be screened for inhibitory activity against specific kinases.

Signaling Pathway Context

Caption: Synthetic workflow from this compound to potential kinase inhibitors for therapeutic intervention.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is critical for the successful application of this compound in drug discovery and development, enabling appropriate solvent selection for chemical reactions, formulation, and biological screening assays.

The Dawn of a Scaffold: A Technical Guide to the Historical Context and Discovery of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged scaffold" in contemporary medicinal chemistry. Its inherent structural and electronic characteristics have enabled the development of a diverse array of therapeutic agents targeting a wide spectrum of diseases. This in-depth technical guide navigates the historical origins of substituted indazoles, charting their discovery, the evolution of their synthesis, and the seminal discoveries of their biological activities that foreshadowed the vast therapeutic potential of this remarkable heterocyclic system.

The Genesis of a Scaffold: Pioneering Synthetic Strategies

The narrative of substituted indazoles commences in the late 19th century, with foundational work by pioneering chemists that laid the groundwork for what would become a cornerstone of drug discovery.

The Fischer Indazolone Synthesis (circa 1883)

The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer. In his seminal work, he prepared an oxo-substituted derivative, indazolone, rather than the parent indazole.[1] This early work was a pivotal first step in identifying and constructing this novel heterocyclic system.

Experimental Protocol: Fischer's Synthesis of 3-Indazolone [1]

-

Starting Material: o-Hydrazinobenzoic acid.

-

Procedure: o-Hydrazinobenzoic acid was heated, which induced an intramolecular condensation and cyclization. The reaction proceeds through the loss of a water molecule to form 3-indazolone.

-

Reaction Conditions: The starting material was heated. While specific temperatures and reaction times were not meticulously documented in the initial reports, they are understood to be elevated.

-

Observations: Fischer observed the formation of a new heterocyclic system, which he named "indazol."

The Jacobson Indazole Synthesis (1893)

A significant leap forward in indazole synthesis was achieved by Jacobson. This method provided a direct route to the indazole core from readily available starting materials. A detailed procedure based on the Jacobson method, as reported in Organic Syntheses, provides a clear example of this classical approach.

Experimental Protocol: A Jacobson-type Synthesis of 1H-Indazole

This protocol is a well-established method for the preparation of the parent 1H-indazole, based on the principles of the Jacobson synthesis.

-

Starting Materials: o-Toluidine, glacial acetic acid, acetic anhydride, sodium nitrite, nitric acid.

-

Procedure:

-

o-Toluidine is acetylated by reacting it with a mixture of glacial acetic acid and acetic anhydride.

-

The resulting o-acetotoluidide is then nitrosated at low temperature (1-4 °C) by introducing nitrous gases, generated from the reaction of nitric acid with sodium nitrite. This forms N-nitroso-o-acetotoluidide.[2]

-

The N-nitroso-o-acetotoluidide solution is poured into ice water, and the separated oil is extracted with benzene.

-

The benzene solution is allowed to stand, during which the N-nitroso compound rearranges and cyclizes to form 1-acetyl-1H-indazole.

-

The 1-acetyl-1H-indazole is then hydrolyzed by heating, and the resulting indazole is extracted from the reaction mixture with hydrochloric acid.

-

The acidic extract is neutralized with ammonia to precipitate the crude indazole.

-

The crude indazole is purified by vacuum distillation.[2]

-

The von Auwers Indazole Synthesis

General Scheme: von Auwers Indazole Synthesis

-

Starting Materials: An o-nitrobenzylidene chloride and a primary amine or hydrazine.

-

Procedure: The synthesis involves the condensation of the o-nitrobenzylidene chloride with the amine or hydrazine, which is then followed by a reductive cyclization. The nitro group is reduced to an amino group, which subsequently attacks the imine carbon to form the indazole ring.

-

Reaction Conditions: The specific conditions, particularly the choice of reducing agent, would vary.

Early Discoveries of Biological Activity and Key Derivatives

The synthetic methodologies developed in the late 19th and early 20th centuries paved the way for the exploration of the biological properties of substituted indazoles.

Anti-inflammatory Properties: The Case of Benzydamine

One of the earliest and most significant discoveries in the therapeutic application of substituted indazoles was the identification of the anti-inflammatory properties of benzydamine in the mid-20th century.

Synthesis of Benzydamine

The synthesis of Benzydamine involves the reaction of an N-benzyl derivative of methyl anthranilate with nitrous acid to form an N-nitroso derivative. This intermediate is then reduced with sodium thiosulfate to a transient hydrazine, which undergoes spontaneous internal hydrazide formation. The resulting enolate is then treated with 3-chloro-1-dimethylaminopropane to yield Benzydamine. A more detailed, multi-step synthesis of a Benzydamine derivative is outlined in the patent literature, starting from 2-amino-5-benzyl methyl benzoate.[3][4]

Experimental Protocol: General Synthesis of Benzydamine

A common synthetic route involves the condensation of 1-benzyl-3-hydroxy-1H-indazole sodium salt with 1-chloro-3-dimethylaminopropane.[5]

-

Step 1: Formation of 1-benzyl-3-hydroxy-1H-indazole: This intermediate can be prepared from N-benzyl methyl anthranilate through diazotization and cyclization.

-

Step 2: Alkylation: The sodium salt of 1-benzyl-3-hydroxy-1H-indazole is reacted with 1-chloro-3-dimethylaminopropane to yield crude Benzydamine.

-

Purification: The crude product can be purified by steam distillation followed by dissolution in a non-polar solvent like n-hexane to remove impurities, and subsequent treatment with hydrochloric acid to precipitate Benzydamine hydrochloride.[5]

Antiemetic Properties: The Discovery of Granisetron

The development of Granisetron in the mid-1980s by Beecham Pharmaceuticals marked a significant milestone in the application of substituted indazoles in medicine.[3] Granisetron is a potent and selective 5-HT3 receptor antagonist, widely used to manage nausea and vomiting induced by chemotherapy and radiotherapy.[3]

Synthesis of Granisetron

The chemical synthesis of Granisetron typically involves the coupling of two key intermediates: 1-methyl-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[3]

Experimental Protocol: Synthesis of Granisetron

-

Step 1: Activation of 1-methyl-indazole-3-carboxylic acid: 1-methyl-indazole-3-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in a suitable solvent (e.g., dichloromethane or chloroform) with a catalyst like N,N-dimethylformamide (DMF) to form the acyl chloride.

-

Step 2: Amide Bond Formation: The resulting acyl chloride is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in the presence of an acid-binding agent (e.g., dimethylamine or triethylamine) to form Granisetron.

-

Work-up and Purification: The reaction mixture is typically washed with water and a saturated solution of sodium bicarbonate. The product is then isolated and purified.

-

Salt Formation: For pharmaceutical use, Granisetron is often converted to its hydrochloride salt by treatment with an ethanol solution of hydrogen chloride. The salt is then crystallized and recrystallized to obtain the final product.

Modern Applications: Indazoles as Kinase Inhibitors

In recent decades, the indazole scaffold has become a cornerstone in the development of small-molecule kinase inhibitors, particularly in the field of oncology. The ability of the indazole ring system to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases has made it a "privileged" fragment in kinase inhibitor design.

Quantitative Data on Indazole-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key indazole-based kinase inhibitors against a panel of clinically relevant protein kinases.

| Inhibitor | Target Kinase | IC50 (nM) |

| Axitinib | VEGFR1 | 0.1 |

| VEGFR2 | 0.2 | |

| VEGFR3 | 0.1-0.3 | |

| PDGFRβ | 1.6 | |

| c-Kit | 1.7 | |

| Pazopanib | VEGFR1 | 10 |

| VEGFR2 | 30 | |

| VEGFR3 | 47 | |

| PDGFRα | 71 | |

| PDGFRβ | 84 | |

| c-Kit | 74 |

Data compiled from various sources.

Experimental Protocol: IC50 Determination for Kinase Inhibitors

The determination of the IC50 value is a critical experiment in the evaluation of kinase inhibitors. The following is a representative protocol for a cell-free kinase assay.

-

Objective: To determine the concentration of an indazole-based inhibitor required to inhibit 50% of the activity of a target kinase.

-

Materials:

-

Recombinant purified protein kinase of interest.

-

Specific peptide substrate for the kinase.

-

Adenosine triphosphate (ATP).

-

Indazole-based kinase inhibitor (test compound).

-

Kinase reaction buffer (e.g., containing HEPES, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

A serial dilution of the indazole inhibitor is prepared.

-

The kinase, its substrate, and the inhibitor are incubated together in the kinase reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method (e.g., luminescence or fluorescence).

-

Control reactions (without inhibitor and without kinase) are run in parallel.

-

-

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A dose-response curve is fitted to the data to calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted indazoles are a direct consequence of their interaction with specific biological targets, leading to the modulation of key signaling pathways.

VEGFR/PDGFR/c-Kit Signaling Pathway

Axitinib and Pazopanib are multi-targeted tyrosine kinase inhibitors that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the stem cell factor receptor (c-Kit). These receptors are crucial for angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis. By inhibiting these receptors, indazole-based drugs can effectively cut off the blood supply to tumors.

5-HT3 Receptor Signaling

Granisetron exerts its antiemetic effect by blocking 5-HT3 receptors, which are ligand-gated ion channels. When activated by serotonin (5-HT), these channels open, allowing the influx of cations, which leads to neuronal depolarization and the transmission of the emetic signal. Granisetron, as a competitive antagonist, prevents serotonin from binding to these receptors, thereby inhibiting this signaling cascade.

Conclusion

The journey of substituted indazoles, from their initial synthesis in the late 19th century to their current status as a "privileged scaffold" in modern drug discovery, is a testament to the enduring power of fundamental chemical research and the intricate dance between chemical structure and biological function. The pioneering work of chemists like Fischer, Jacobson, and von Auwers provided the essential tools to construct this versatile scaffold. Subsequent pharmacological investigations unveiled the immense therapeutic potential locked within the indazole core, leading to the development of important drugs like Benzydamine and Granisetron. The modern era of drug discovery has further solidified the importance of the indazole moiety, particularly in the design of targeted therapies such as kinase inhibitors. The continued exploration of this remarkable heterocyclic system promises to yield new and improved therapeutic agents for a wide range of human diseases.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Method for synthesizing benzydamine hydrochloride impurity B - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B - Google Patents [patents.google.com]

- 5. US4749794A - Manufacturing of benzydamine purification of benzydamine using steam distillation - Google Patents [patents.google.com]

Preliminary Biological Activity Screening of 7-Iodo-1H-indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Halogenation of this scaffold has been shown to significantly modulate biological efficacy. This technical guide focuses on the preliminary biological activity screening of a specific, yet underexplored subclass: 7-Iodo-1H-indazole derivatives. While direct biological data for this subclass is scarce in publicly available literature, this document provides a comprehensive framework for its investigation. By summarizing data from structurally related halogenated indazoles, this guide offers insights into potential anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided to facilitate further research and drug discovery efforts in this promising area.

Introduction

Indazole and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. The indazole nucleus is a key component in several approved drugs, including the anti-inflammatory agent Bendazac, the antiemetic Granisetron, and the kinase inhibitor Pazopanib. The versatility of the indazole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological properties.

Halogenation is a common strategy in drug design to enhance the biological activity, metabolic stability, and lipophilicity of lead compounds. The introduction of a halogen atom, such as iodine, at the 7-position of the 1H-indazole ring is an intriguing, yet largely unexplored, modification. The unique electronic and steric properties of the iodine atom could lead to novel interactions with biological targets, potentially resulting in enhanced or novel therapeutic activities.

This guide outlines a systematic approach to the preliminary biological activity screening of this compound derivatives, focusing on three key areas: anticancer, anti-inflammatory, and antimicrobial activities.

Synthesis of this compound Derivatives

The synthesis of this compound serves as a crucial first step for further derivatization and biological screening. A reported method involves the diazotization of 6-nitro-o-toluidine to yield 7-nitro-1H-indazole, followed by hydrogenation to the corresponding amine and subsequent iodination. This key intermediate can then be further functionalized, for example, through palladium-catalyzed cross-coupling reactions, to generate a library of this compound derivatives.

A potential synthetic pathway is outlined below:

A detailed experimental protocol for the synthesis of the parent this compound is provided in the Experimental Protocols section.

Anticancer Activity Screening

Indazole derivatives have shown significant promise as anticancer agents, with several compounds targeting protein kinases involved in cancer cell proliferation and survival. The introduction of a halogen at various positions on the indazole ring has been shown to influence anticancer potency.

Comparative Data of Halogenated Indazole Derivatives

To infer the potential anticancer activity of this compound derivatives, the following table summarizes the in vitro cytotoxic activity of various halogenated indazole analogues against different cancer cell lines.

| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 6-Bromo | 4T1 (Breast) | 0.23 | [1][2] |

| A549 (Lung) | 1.15 | [1][2] | ||

| HCT116 (Colon) | 0.56 | [1][2] | ||

| 6o | 5-Bromo | K562 (Leukemia) | 5.15 | [3] |

| A549 (Lung) | >10 | [3] | ||

| 3b | - | WiDr (Colon) | 27.20 | [4] |

| 3c | - | WiDr (Colon) | >50 | [4] |

| 5k | - | Hep-G2 (Liver) | 3.32 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Potential Signaling Pathway

Many indazole derivatives exert their anticancer effects by inducing apoptosis. A plausible mechanism of action for active this compound derivatives could involve the intrinsic apoptosis pathway.

Anti-inflammatory Activity Screening

Indazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokines.

Comparative Data of Indazole Derivatives

The following table shows the anti-inflammatory activity of some indazole derivatives.

| Compound | Assay | IC50 (µM) | Reference |

| Indazole | COX-2 Inhibition | 23.42 | [5] |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [5] |

| 6-Nitroindazole | COX-2 Inhibition | 19.22 | [5] |

| Indazole | IL-1β Inhibition | 120.59 | |

| 5-Aminoindazole | IL-1β Inhibition | 220.46 | |

| 6-Nitroindazole | IL-1β Inhibition | 100.75 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

-

Wistar rats (150-200 g)

-

This compound derivatives

-

Carrageenan (1% w/v in saline)

-

Plethysmometer or calipers

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

-

Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to different groups of rats. Administer the reference drug to a positive control group.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Activity Screening

The indazole scaffold is also present in compounds with antimicrobial activity. Halogenation can significantly impact the antimicrobial spectrum and potency.

Comparative Data of Halogenated Indazole and Indole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for some halogenated indazole and indole derivatives against various microbial strains.

| Compound | Halogen Substitution | Microorganism | MIC (µg/mL) | Reference |

| Indazole 2 | - | E. faecalis | >128 | [6] |

| Indazole 3 | - | E. faecalis | 64-128 | [6] |

| Indazole 5 | - | S. aureus | 64-128 | [6] |

| 6-bromo-4-iodoindole | 6-Bromo, 4-Iodo | S. aureus | 20-30 | [7] |

| 4-bromo-6-chloroindole | 4-Bromo, 6-Chloro | S. aureus | 30 | [7] |

Note: Data for halogenated indoles are included to highlight the potential impact of di-halogenation on antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives dissolved in DMSO

-

Reference antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While the biological activities of this compound derivatives have not been extensively reported, the known pharmacological profiles of other halogenated indazoles suggest that this subclass holds significant potential as a source of novel therapeutic agents. This technical guide provides a comprehensive framework for initiating the preliminary biological screening of these compounds. The presented comparative data, detailed experimental protocols, and workflow diagrams offer a solid foundation for researchers to explore the anticancer, anti-inflammatory, and antimicrobial properties of this compound derivatives, thereby contributing to the advancement of drug discovery and development. Further investigation into the structure-activity relationships of this specific subclass is warranted to unlock their full therapeutic potential.

References

- 1. inotiv.com [inotiv.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

X-ray Crystal Structure Determination of 7-Iodo-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the X-ray crystal structure determination of 7-Iodo-1H-indazole. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the date of this publication, this document outlines the necessary experimental protocols for its synthesis and crystallization, along with a generalized, robust workflow for its single-crystal X-ray diffraction analysis. To illustrate the expected crystallographic outcomes, data from the closely related compound, 4-iodo-1H-pyrazole, is presented. This guide is intended to serve as a detailed resource for researchers in structural biology and medicinal chemistry, facilitating the structural elucidation of this and similar heterocyclic compounds.

Introduction

This compound is a substituted indazole derivative of significant interest in medicinal chemistry and drug development. The indazole scaffold is a core component of numerous pharmacologically active compounds. The introduction of an iodine atom at the 7-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile building block for the synthesis of novel therapeutic agents.

The precise three-dimensional arrangement of atoms within a molecule, which can be definitively determined by single-crystal X-ray crystallography, is fundamental to understanding its structure-activity relationships (SAR), guiding lead optimization, and facilitating rational drug design. This guide details the necessary steps to achieve this for this compound.

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound proceeds via a multi-step route starting from 7-nitro-1H-indazole. The general protocol is as follows:

-

Reduction of 7-nitro-1H-indazole: 7-nitro-1H-indazole is reduced to 7-amino-1H-indazole. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Diazotization of 7-amino-1H-indazole: The resulting 7-amino-1H-indazole is then diazotized using a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

-

Iodination: The diazonium salt is subsequently treated with a solution of potassium iodide. The diazonium group is replaced by an iodine atom, yielding this compound.

-

Purification and Crystallization: The crude product is purified by a suitable method, such as column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes), to yield single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: A Generalized Workflow

The determination of the crystal structure of this compound would follow a standard procedure for small molecule crystallography.

-

Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions, free of cracks and defects) is selected under a microscope.[1] The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.[2]

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-170 K) within the X-ray diffractometer.[3] X-ray diffraction data is collected using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.[2]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This step involves integration of the diffraction spots and correction for various experimental factors such as absorption.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. An initial model of the molecule is built into this map. The atomic positions and displacement parameters are then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.[3][4][5][6]

Data Presentation: An Illustrative Example

As the crystallographic data for this compound is not available, the data for a structurally related compound, 4-iodo-1H-pyrazole (CCDC deposition number: 2271964), is presented below for illustrative purposes.[7]

Crystal Data and Structure Refinement for 4-iodo-1H-pyrazole[7]

| Parameter | Value |

| Empirical formula | C₃H₃IN₂ |

| Formula weight | 193.97 |

| Temperature | 172 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Cmme |

| Unit cell dimensions | |

| a | 6.9383(6) Å |

| b | 5.5231(5) Å |

| c | 13.077(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 501.13(8) ų |

| Z | 4 |

| Density (calculated) | 2.571 Mg/m³ |

| Absorption coefficient | 6.23 mm⁻¹ |

| F(000) | 352 |

| Data collection | |

| Theta range for data collection | 3.1 to 31.1° |

| Index ranges | -10<=h<=9, -8<=k<=8, -19<=l<=19 |

| Reflections collected | 5294 |

| Independent reflections | 483 [R(int) = 0.039] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 483 / 0 / 25 |

| Goodness-of-fit on F² | 1.14 |

| Final R indices [I>2sigma(I)] | R1 = 0.015, wR2 = 0.034 |

| R indices (all data) | R1 = 0.016, wR2 = 0.035 |

| Largest diff. peak and hole | 0.67 and -0.62 e.Å⁻³ |

Atomic Coordinates and Equivalent Isotropic Displacement Parameters for 4-iodo-1H-pyrazole[7]

| Atom | x | y | z | U(eq) [Ų] |

| I(1) | 0.2500 | 0.2500 | 0.3801(1) | 0.021(1) |

| N(1) | 0.2500 | 0.7500 | 0.1856(1) | 0.019(1) |

| C(1) | 0.2500 | 0.5000 | 0.2234(1) | 0.017(1) |

| C(2) | 0.2500 | 0.5000 | 0.3321(1) | 0.018(1) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure, such as that of this compound.

Conclusion

This technical guide has outlined the essential steps for the synthesis and X-ray crystal structure determination of this compound. While the specific crystallographic data for this compound is not yet publicly available, the provided protocols and the illustrative data from a related molecule offer a clear and comprehensive roadmap for researchers. The successful elucidation of the crystal structure of this compound will be invaluable for advancing drug discovery efforts that utilize this versatile chemical scaffold.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. fiveable.me [fiveable.me]

- 4. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ou.edu [ou.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Thermal Stability and Decomposition Profile of 7-Iodo-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug development due to its versatile role as a synthetic intermediate. The presence of the iodo-substituent at the 7-position of the indazole ring provides a reactive handle for various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring safe handling, storage, and processing, particularly during synthetic transformations that may involve elevated temperatures. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a plausible decomposition profile.

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below. These values are critical for designing and interpreting thermal analysis experiments.

| Property | Value | Source |

| Molecular Formula | C₇H₅IN₂ | - |

| Molecular Weight | 244.03 g/mol | - |

| Appearance | Off-white to light yellow powder (Expected) | General knowledge |

| Melting Point (°C) | Not available | - |

| Boiling Point (°C) | Computationally predicted values for similar compounds suggest it would be high, likely >350°C.[1] | [1] |

| Flash Point (°C) | Computationally predicted values for similar compounds are in the range of 190-200°C.[1] | [1] |

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Hypothetical Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For this compound, a single-step decomposition is anticipated, primarily driven by the cleavage of the C-I bond.

| Parameter | Hypothetical Value | Interpretation |

| Onset Decomposition Temperature (Tₒ) | ~200 - 220 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tₚ) | ~230 - 250 °C | The temperature of the maximum rate of mass loss. |

| Mass Loss (%) | ~52% | Corresponds to the theoretical loss of an iodine atom. |

| Residue at 600 °C (%) | Variable | Dependent on secondary decomposition of the indazole ring. |

Hypothetical Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on melting, crystallization, and decomposition events.

| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

| Melting | Not Available | Not Available | Not Available | A sharp endothermic peak would indicate the melting point. |

| Decomposition | ~200 - 220 °C | ~230 - 250 °C | Exothermic (Expected) | An exothermic event coinciding with mass loss in TGA confirms decomposition. The thermal decomposition of halogenated indazoles can have enthalpies ranging from 2.5 to 125.1 kJ/mol.[1] |

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tₒ) and the peak decomposition temperature (Tₚ) from the derivative of the TGA curve (DTG).

-

Calculate the percentage of mass loss at different stages of decomposition.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify and characterize thermal transitions such as melting and decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 300 °C (or a temperature beyond the decomposition point observed in TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Plausible Thermal Decomposition Pathway

The primary thermal decomposition pathway for this compound is expected to be initiated by the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule.

Caption: Plausible thermal decomposition pathway for this compound.

Decomposition Profile and Potential Hazards

Based on the structure of this compound, its thermal decomposition is likely to proceed via the following stages:

-

Initial Decomposition: The primary and most likely initial step is the cleavage of the C-I bond, releasing iodine vapor and forming an indazolyl radical. This is consistent with the known chemistry of iodo-aromatic compounds, where the C-I bond is significantly weaker than C-H, C-N, or C-C bonds. The release of iodine is a key safety consideration due to its corrosive and toxic nature.

-

Secondary Decomposition: At higher temperatures, the indazolyl radical can undergo further reactions, including:

-

Dimerization and Polymerization: Radicals can combine to form higher molecular weight species.

-

Ring Opening and Fragmentation: The indazole ring itself may fragment, leading to the formation of smaller, volatile molecules such as nitrogen gas (N₂), hydrogen cyanide (HCN), and various hydrocarbon fragments.

-

Potential Hazards:

-

Release of Toxic Vapors: The decomposition of this compound can release iodine vapor, which is a respiratory and eye irritant.

-

Exothermic Reaction: The decomposition process is likely to be exothermic, which could lead to a runaway reaction if not properly controlled, especially on a large scale.

-

Incompatibilities: Strong oxidizing agents, strong acids, and strong bases may promote the decomposition of this compound, even at lower temperatures.[2]

Conclusion and Recommendations

While specific experimental data for this compound is not currently available, this guide provides a scientifically grounded framework for understanding its likely thermal stability and decomposition profile. The key takeaway for researchers and drug development professionals is the anticipated thermal lability of the carbon-iodine bond, which is expected to be the primary initiation point for decomposition.

Recommendations:

-

Experimental Verification: It is imperative to conduct thorough experimental thermal analysis (TGA, DSC) on this compound to determine its actual thermal properties before use in scaled-up synthetic procedures.

-

Careful Temperature Control: When using this compound in reactions, particularly those requiring heat, careful temperature control is essential to avoid unintentional decomposition.

-

Inert Atmosphere: Performing reactions under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidative side reactions that could lower the decomposition temperature.

-

Safety Precautions: Appropriate personal protective equipment (PPE), including respiratory protection, should be used when handling this compound, especially at elevated temperatures, to mitigate the risks associated with potential iodine release.

References

7-Iodo-1H-indazole: A Versatile Building Block for Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-1H-indazole is emerging as a crucial heterocyclic building block in the field of materials science. Its unique structure, featuring a reactive iodine atom at the 7-position of the indazole core, allows for versatile functionalization through various cross-coupling reactions. This strategic placement of the iodine atom enables the synthesis of a wide array of novel organic materials with tailored electronic and photophysical properties, making them suitable for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells. This technical guide explores the potential applications of this compound, focusing on its role in the synthesis of advanced materials and providing insights into the experimental protocols for their preparation.

The indazole scaffold itself is a privileged structure in medicinal chemistry, but its derivatives are increasingly being investigated for their potential in materials science.[1][2] The introduction of an iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are powerful tools for constructing complex organic molecules from simpler precursors.[3][4]

Synthetic Pathways and Methodologies

The primary utility of this compound in materials science lies in its ability to undergo palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. This allows for the straightforward introduction of various functional groups at the 7-position of the indazole ring, thereby tuning the electronic properties of the resulting molecule.

A general synthetic scheme for the functionalization of this compound is presented below. This workflow highlights the key cross-coupling reactions that can be employed to synthesize a diverse range of 7-substituted-1H-indazole derivatives.

Caption: Synthetic pathways for functionalizing this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of materials derived from this compound. Below are representative protocols for the key cross-coupling reactions.

Table 1: General Protocol for Suzuki-Miyaura Coupling of this compound

| Step | Procedure |

| 1. Reactant Preparation | In a reaction vessel, combine this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2-3 equiv.). |

| 2. Solvent Addition | Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, THF, or toluene) and water. |

| 3. Degassing | Degas the reaction mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen. |

| 4. Catalyst Addition | Under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%). |

| 5. Reaction | Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. |

| 6. Work-up | After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). |

| 7. Purification | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. |

Table 2: General Protocol for Heck Coupling of this compound

| Step | Procedure |

| 1. Reactant Preparation | To a solution of this compound (1.0 mmol) and an alkene (1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL), add a base (e.g., Et₃N, 2.0 mmol). |

| 2. Catalyst Addition | Add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol) and a phosphine ligand (e.g., PPh₃, 0.1 mmol). |

| 3. Degassing and Reaction | Degas the mixture and heat under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC). |

| 4. Work-up | Cool the reaction, dilute with an organic solvent, and wash with water and brine. |

| 5. Purification | Dry the organic layer, concentrate, and purify the product by column chromatography. |

Table 3: General Protocol for Buchwald-Hartwig Amination of this compound

| Step | Procedure |

| 1. Reactant Preparation | In a reaction vessel, combine this compound (1.0 equiv.), an amine (1.2 equiv.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.). |

| 2. Catalyst and Ligand | Add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%). |

| 3. Solvent and Reaction | Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and heat the mixture under an inert atmosphere until the starting material is consumed. |

| 4. Work-up and Purification | Cool the reaction, filter through celite, and concentrate the filtrate. Purify the crude product by column chromatography. |

Potential Applications in Materials Science

The ability to introduce a variety of substituents at the 7-position of the indazole core allows for the fine-tuning of the material's properties for specific applications.

Organic Light-Emitting Diodes (OLEDs)

In the design of OLED materials, the electronic properties of the molecules are paramount. By attaching electron-donating or electron-withdrawing groups to the 7-position of the indazole, it is possible to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This allows for the creation of materials that can function as efficient emitters, hosts, or charge transport materials in OLED devices.

The workflow for fabricating and characterizing an OLED device using a novel 7-substituted-1H-indazole derivative is depicted below.

Caption: Workflow for OLED fabrication and characterization.

While specific performance data for materials derived directly from this compound is still emerging in the literature, the photophysical properties of various substituted indazoles suggest their potential.[5][6] For example, tuning the substituents can lead to materials with strong fluorescence and high quantum yields, which are desirable for emissive layers in OLEDs.[6]

Organic Solar Cells (OSCs)

In the context of organic solar cells, this compound derivatives can be explored as components of donor or acceptor materials. The ability to tailor the bandgap and energy levels through functionalization is critical for achieving efficient charge separation and transport in OSCs. For instance, the indazole moiety can be incorporated into larger conjugated systems to create novel polymers or small molecules for the active layer of a solar cell.

Perovskite Solar Cells

Interestingly, related iodo-heterocyclic compounds, such as 4-iodo-1H-imidazole, have been shown to improve the performance of perovskite solar cells.[7][8][9] When introduced into the perovskite precursor, these molecules can help to reduce defects in the perovskite film, leading to a significant increase in the open-circuit voltage and overall device efficiency.[7][8][9] This suggests a potential avenue of research for this compound as an additive or as a building block for hole-transporting materials in perovskite solar cells.[10][11]

Conclusion

This compound is a promising and versatile platform for the development of advanced materials for a range of applications in materials science. Its reactivity in palladium-catalyzed cross-coupling reactions provides a straightforward route to a vast library of novel 7-substituted-1H-indazole derivatives. While the exploration of these materials is still in its early stages, the fundamental principles of molecular design suggest that targeted synthesis using this compound as a starting material can lead to the development of high-performance organic electronic devices. Further research into the synthesis and characterization of materials derived from this valuable building block is warranted to fully unlock its potential.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Iodo-1H-imidazole dramatically improves the open-circuit voltages of perovskite solar cells to 1.2 V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1H-imidazole Passivation Agents | MDPI [mdpi.com]

- 10. Facile and low-cost synthesis of a novel dopant-free hole transporting material that rivals Spiro-OMeTAD for high efficiency perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 11. Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Suzuki-Miyaura Coupling of 7-Iodo-1H-indazole

Audience: Researchers, scientists, and drug development professionals.